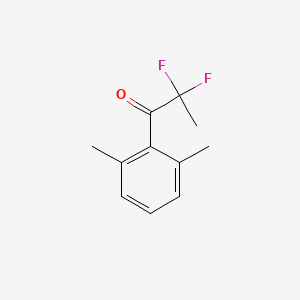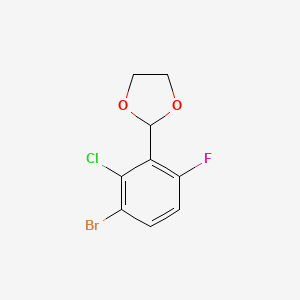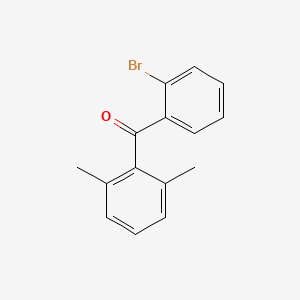
2,2-Difluoro-1-(2,6-dimethylphenyl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Difluoro-1-(2,6-dimethylphenyl)propan-1-one (2,2-DFPP) is a fluorinated organic compound belonging to the class of compounds known as 1,1-difluoroalkanes. It is a colorless liquid that is soluble in organic solvents and has a low vapor pressure. 2,2-DFPP has a wide range of uses in the laboratory due to its unique properties. It is used as a reagent in organic synthesis, as a solvent for various reactions, and as a catalyst for other reactions. 2,2-DFPP has also been found to possess interesting biological properties, including antibacterial, antifungal, and anti-inflammatory activities.
Scientific Research Applications
2,2-Difluoro-1-(2,6-dimethylphenyl)propan-1-one has been used in a variety of scientific research applications. It has been used as a reagent in organic synthesis, as a solvent for various reactions, and as a catalyst for other reactions. It has also been used in the synthesis of fluorinated compounds, such as fluorinated alcohols, amines, and aryl halides. In addition, 2,2-Difluoro-1-(2,6-dimethylphenyl)propan-1-one has been used in the synthesis of fluorinated polymers, such as polytetrafluoroethylene (PTFE).
Mechanism of Action
The mechanism of action of 2,2-Difluoro-1-(2,6-dimethylphenyl)propan-1-one is not yet fully understood. It is believed that the molecule interacts with cellular components, such as proteins and lipids, in order to exert its various effects. It is also believed that the molecule may act as a proton donor, donating protons to the cellular components and thus altering their structure and function.
Biochemical and Physiological Effects
2,2-Difluoro-1-(2,6-dimethylphenyl)propan-1-one has been found to possess a wide range of biochemical and physiological effects. It has been found to possess antibacterial, antifungal, and anti-inflammatory activities. It has also been found to possess antiviral, antioxidant, and anti-cancer activities. In addition, 2,2-Difluoro-1-(2,6-dimethylphenyl)propan-1-one has been found to possess analgesic, anti-allergic, and anti-inflammatory effects.
Advantages and Limitations for Lab Experiments
2,2-Difluoro-1-(2,6-dimethylphenyl)propan-1-one has several advantages in the laboratory setting. It is a colorless liquid that is soluble in organic solvents and has a low vapor pressure, making it easy to handle and store. In addition, it is relatively inexpensive and has a high yield in the synthesis reaction. However, 2,2-Difluoro-1-(2,6-dimethylphenyl)propan-1-one also has some limitations in the laboratory setting. It is a volatile compound, meaning that it can easily evaporate and be lost during experiments. In addition, it is a hazardous material and should be handled with caution.
Future Directions
There are several possible future directions for 2,2-Difluoro-1-(2,6-dimethylphenyl)propan-1-one research. One possibility is to further investigate its antibacterial and antifungal properties. Additionally, further research could be conducted to investigate its potential as a drug delivery system. Another possibility is to investigate its potential use as a catalyst for other reactions, such as the synthesis of fluorinated polymers. Finally, further research could be conducted to investigate its potential as a therapeutic agent for various diseases, such as cancer, inflammation, and allergies.
Synthesis Methods
2,2-Difluoro-1-(2,6-dimethylphenyl)propan-1-one is typically synthesized from 1,1-difluoroethane (DFE) and 2,6-dimethylphenol (DMP) in an aqueous reaction. The reaction is catalyzed by an acid, such as sulfuric acid, and proceeds via an SN2 reaction. The reaction is typically carried out at a temperature of 80°C and a pressure of 1 atm. The reaction yields 2,2-Difluoro-1-(2,6-dimethylphenyl)propan-1-one in high yields of up to 99%.
properties
IUPAC Name |
1-(2,6-dimethylphenyl)-2,2-difluoropropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F2O/c1-7-5-4-6-8(2)9(7)10(14)11(3,12)13/h4-6H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJFBHKAOZVOBNP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)C(=O)C(C)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F2O |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.21 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Difluoro-1-(2,6-dimethylphenyl)propan-1-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














